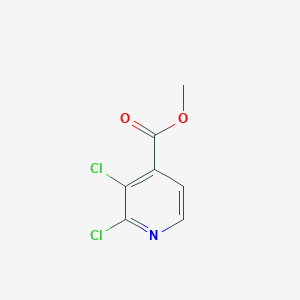

Methyl 2,3-dichloroisonicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2,3-dichloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAVUXBECIRJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670601 | |

| Record name | Methyl 2,3-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603124-78-3 | |

| Record name | Methyl 2,3-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Methyl 2,3-dichloroisonicotinate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2,3-dichloroisonicotinate, a key heterocyclic building block in medicinal chemistry and drug development. The document outlines a robust and field-proven synthetic protocol via Fischer esterification of 2,3-dichloroisonicotinic acid. It delves into the rationale behind the chosen methodology, emphasizing reaction optimization and safety considerations. Furthermore, a detailed multi-technique approach to the structural elucidation and purity assessment of the final compound is presented, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this important chemical intermediate.

Introduction: The Significance of Halogenated Pyridines

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals due to their unique physicochemical properties and ability to engage in various biological interactions. The introduction of halogen atoms, particularly chlorine, onto the pyridine ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The methyl group, a small yet impactful functional group, often plays a crucial role in optimizing pharmacokinetic and pharmacodynamic properties.[1]

This compound (CAS 603124-78-3) is a versatile chemical intermediate that combines these features.[2][3] Its structure, possessing two chlorine atoms and a methyl ester group on a pyridine ring, offers multiple reaction sites for further chemical elaboration. This makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a detailed methodology for its synthesis and a rigorous framework for its characterization, ensuring a reliable supply of high-purity material for research and development endeavors.

Synthesis of this compound

Synthetic Strategy: Fischer-Speier Esterification

The most direct and industrially scalable route to this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 2,3-dichloroisonicotinic acid.[4][5][6] This classic acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol—in this case, methanol.

Causality Behind the Choice: The Fischer esterification is a well-established, cost-effective, and robust method.[7] The reaction is an equilibrium process. To drive it towards the product (the ester), two primary strategies are employed:

-

Use of Excess Reactant: The protocol uses a large excess of methanol, which acts as both the reactant and the solvent. According to Le Châtelier's principle, this high concentration of a reactant shifts the equilibrium to favor the formation of the methyl ester.[8]

-

Acid Catalysis: A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is essential. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic methanol.[8][9]

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established Fischer esterification procedures for related substituted nicotinic acids.[10][11]

Materials and Equipment:

-

2,3-Dichloroisonicotinic acid (1.0 eq)

-

Methanol (MeOH), anhydrous (20-30 vols)

-

Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 2,3-dichloroisonicotinic acid (1.0 eq) and a magnetic stir bar.

-

Reagent Addition: Add anhydrous methanol (20-30 volumes) to the flask and stir to suspend the acid. Place the flask in an ice-water bath to cool.

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the cooled suspension. Caution: This addition is exothermic.

-

Reaction: Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain a gentle reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up - Quenching: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water.

-

Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual salts and water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel if necessary.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following data represents the expected analytical results for the target compound.

Spectroscopic Data Summary

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~8.4 ppm (d, 1H), ~7.8 ppm (d, 1H), ~4.0 ppm (s, 3H) |

| Solvent | CDCl₃ or DMSO-d₆ | |

| ¹³C NMR | Chemical Shift (δ) | ~164 (C=O), ~150-155 (C-Cl), ~145-150 (C-Cl), ~140 (Ar-CH), ~125 (Ar-C), ~122 (Ar-CH), ~53 (O-CH₃) |

| Solvent | CDCl₃ or DMSO-d₆ | |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3000-3100 (Ar C-H), ~2950 (Alkyl C-H), ~1730 (C=O Ester), ~1550 (C=C/C=N Ring), ~1250 (C-O), ~750-850 (C-Cl) |

| Sample Prep | KBr pellet or ATR | |

| Mass Spectrometry | m/z (EI) | Molecular Ion (M⁺): 205, 207, 209 (approx. 9:6:1 ratio). Key Fragments: [M-OCH₃]⁺, [M-COOCH₃]⁺ |

Detailed Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. The two protons on the pyridine ring are in different chemical environments and will appear as doublets due to coupling with each other. The three protons of the methyl ester group are equivalent and are not coupled to any other protons, so they will appear as a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The carbonyl carbon of the ester will appear furthest downfield (~164 ppm). The four carbons of the pyridine ring will appear in the aromatic region, with the two carbons attached to the electronegative chlorine atoms being shifted further downfield.[12] The methyl carbon will be the most upfield signal at approximately 53 ppm.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present.[13] A strong, sharp absorption band around 1730 cm⁻¹ is characteristic of the C=O stretch of the ester group. The C-O single bond stretch of the ester will be visible in the 1250-1300 cm⁻¹ region. Aromatic C=C and C=N ring stretching vibrations will appear around 1550 cm⁻¹. Finally, bands in the 750-850 cm⁻¹ region are indicative of the C-Cl bonds.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), molecules containing two chlorine atoms will exhibit a characteristic isotopic cluster for the molecular ion peak.[14] For this compound (C₇H₅Cl₂NO₂), the expected pattern is:

-

m/z 205: [M]⁺ peak (containing two ³⁵Cl atoms)

-

m/z 207: [M+2]⁺ peak (containing one ³⁵Cl and one ³⁷Cl atom)

-

m/z 209: [M+4]⁺ peak (containing two ³⁷Cl atoms)

The relative intensity of these peaks will be approximately 9:6:1 , providing definitive evidence for the presence of two chlorine atoms in the molecule. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

Conclusion

This guide has detailed a reliable and well-reasoned protocol for the synthesis of this compound via Fischer esterification. The causality for each step, from the choice of reaction to the specific conditions, has been explained to provide a deeper understanding for the practicing scientist. Furthermore, a comprehensive characterization workflow has been established, outlining the expected results from NMR, IR, and MS analyses. This self-validating system of synthesis and characterization ensures that researchers and drug developers can produce and verify high-purity this compound, facilitating its use in the advancement of chemical and pharmaceutical research.

References

- 1. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 603124-78-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 603124-78-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 2,3-Dichloroisonicotinic acid | 184416-84-0 [sigmaaldrich.com]

- 6. novasynorganics.com [novasynorganics.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 10. METHYL 2,6-DICHLOROISONICOTINATE | 42521-09-5 [chemicalbook.com]

- 11. community.wvu.edu [community.wvu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Physicochemical properties of Methyl 2,3-dichloroisonicotinate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2,3-dichloroisonicotinate

Introduction

This compound is a halogenated pyridine derivative that serves as a valuable and versatile building block in modern chemical research and development. As a substituted heterocyclic compound, it possesses a unique electronic and structural profile conferred by the electron-withdrawing nature of its two chlorine atoms, the ester functional group, and the nitrogen atom within the aromatic ring. These features make it a key intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Professionals in drug discovery often utilize such scaffolds to explore new chemical space, leveraging the specific steric and electronic properties of the chlorinated pyridine core to modulate biological activity and pharmacokinetic profiles.

This guide provides a comprehensive overview of the known physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics. Beyond presenting established data, this document outlines authoritative, step-by-step protocols for the experimental determination of critical parameters for which public data is not yet available, ensuring a self-validating approach to its scientific application.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural arrangement of this compound's functional groups—a pyridine ring substituted with two chlorine atoms and a methyl ester group—is central to its reactivity and physical behavior. The IUPAC name, methyl 2,3-dichloropyridine-4-carboxylate, precisely describes this arrangement.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 603124-78-3 | [1] |

| Molecular Formula | C₇H₅Cl₂NO₂ | Calculated |

| Molecular Weight | 206.03 g/mol | Calculated |

| IUPAC Name | methyl 2,3-dichloropyridine-4-carboxylate | N/A |

| Synonyms | this compound |[1] |

The pyridine core, being electron-deficient, is further deactivated by the two powerful electron-withdrawing chlorine substituents. This electronic profile makes the ring susceptible to nucleophilic aromatic substitution, a common strategy for further functionalization in a synthetic workflow. The methyl ester provides a reactive handle for transformations such as hydrolysis to the corresponding carboxylic acid or amidation to generate novel derivatives.

References

An In-depth Technical Guide to Methyl 2,3-dichloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-dichloroisonicotinate is a halogenated pyridine derivative with the CAS Number 603124-78-3 .[1][2][3] As a substituted isonicotinic acid ester, it belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science. The presence of two chlorine atoms on the pyridine ring, adjacent to the nitrogen atom, renders the molecule electron-deficient and activates it for various chemical transformations. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, safety and handling procedures, and a discussion of its potential applications in research and drug development. It is crucial to distinguish this compound from its more common isomer, methyl 2,6-dichloroisonicotinate (CAS No: 42521-09-5), as their chemical reactivity and biological properties may differ significantly.[4][5][6][7][8]

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[9] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 603124-78-3 | [1][2][3] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [2] |

| Molecular Weight | 206.03 g/mol | [2] |

| Appearance | White to off-white solid | [9] |

| Melting Point | 38-39 °C | [9] |

| IUPAC Name | This compound | |

| InChI Key | PFAVUXBECIRJIY-UHFFFAOYSA-N | |

| Storage Temperature | Refrigerator or Inert atmosphere, Room Temperature | [9] |

Synthesis Protocol

A detailed, field-proven protocol for the synthesis of this compound involves the esterification of 2,3-dichloropyridine-4-carboxylic acid.[9] The following is a step-by-step methodology.

Step-by-Step Methodology

-

Acid Chloride Formation:

-

To a suspension of 2,3-dichloro-pyridine-4-carboxylic acid (7.7 g, 40 mmol) in dichloromethane (45 mL), add N,N-dimethylformamide (DMF, 0.1 mL) and oxalyl chloride (17.5 mL, 200 mmol).

-

Stir the reaction mixture at room temperature for 18 hours. The addition of a catalytic amount of DMF is crucial for the formation of the Vilsmeier reagent, which facilitates the conversion of the carboxylic acid to the acid chloride. Oxalyl chloride is used in excess to ensure complete conversion.

-

-

Solvent Removal and Azeotropic Drying:

-

Remove the solvent by distillation under reduced pressure.

-

Azeotrope the resulting residue with toluene to remove any residual water, which could interfere with the subsequent esterification step.

-

-

Esterification:

-

Cool the residue to 0 °C and dissolve it in methanol (135 mL).

-

Slowly warm the mixture to room temperature. The methanol acts as both the solvent and the reagent for the esterification of the in situ-formed acid chloride.

-

-

Work-up and Purification:

-

Concentrate the reaction mixture again by reduced pressure distillation to obtain the crude product.

-

Dissolve the crude product in ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound as a colorless oil, which crystallizes upon standing (7.9 g, 96% yield).[9]

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is classified as an irritant.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Hazard Identification and Precautionary Statements

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed. | P264, P270 |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. | P280, P302+P352, P332+P313, P362+P364 |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |

Data sourced from Sigma-Aldrich and Fisher Scientific Safety Data Sheets for dichlorinated pyridine derivatives.[10]

Toxicological Information

While specific toxicological data for this compound is limited, the broader class of chlorinated pyridines is known to be toxic. The liver is a primary target organ for pyridine and its derivatives, with exposure potentially leading to liver damage.[11] Chlorinated pyridines can be absorbed through the skin.[11][12] It is therefore imperative to avoid direct contact and inhalation. In case of exposure, follow standard first-aid procedures and seek medical attention.

Potential Applications in Drug Development

Although specific applications of this compound in drug discovery are not extensively documented in publicly available literature, its structure suggests several potential uses as a versatile building block.

Rationale for Use as a Pharmaceutical Intermediate

The dichloro-substituted pyridine ring is a common scaffold in medicinal chemistry. The chlorine atoms can be displaced through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of functional groups. This makes this compound a valuable starting material for the synthesis of more complex molecules with potential biological activity. The ester group can also be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further increasing its synthetic utility.

Potential Reaction Pathways in Medicinal Chemistry

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential for use in the synthesis of novel compounds for drug discovery and other applications. Its synthesis is straightforward, and its reactivity can be exploited to generate a diverse range of derivatives. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its irritant nature and the general toxicity associated with chlorinated pyridines. While its direct applications are still emerging, its utility as a versatile building block is clear.

References

- 1. This compound | 603124-78-3 [chemicalbook.com]

- 2. Synthonix, Inc > 603124-78-3 | this compound [synthonix.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Methyl 2,6-dichloroisonicotinate | C7H5Cl2NO2 | CID 93237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. METHYL 2,6-DICHLOROISONICOTINATE | 42521-09-5 [chemicalbook.com]

- 6. Methyl 2,6-dichloroisonicotinate | CymitQuimica [cymitquimica.com]

- 7. METHYL 2,6-DICHLOROISONICOTINATE CAS#: 42521-09-5 [m.chemicalbook.com]

- 8. Methyl 2,6-dichloroisonicotinate | 42521-09-5 | FM144316 [biosynth.com]

- 9. 603124-78-3 | CAS DataBase [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 2,3-dichloroisonicotinate

This guide provides an in-depth analysis of the spectroscopic data for Methyl 2,3-dichloroisonicotinate, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. The structural elucidation of such molecules is fundamentally reliant on a suite of spectroscopic techniques, principally Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document offers a detailed examination of the available and predicted spectroscopic data for this compound, explaining the theoretical underpinnings of each technique and the practical interpretation of the spectral features.

Introduction to this compound

This compound (CAS No. 603124-78-3) is a halogenated pyridine derivative with the molecular formula C₇H₅Cl₂NO₂. Its structure, featuring a pyridine ring substituted with two chlorine atoms at the 2 and 3 positions and a methyl ester group at the 4-position, presents a unique electronic and steric environment. This distinct substitution pattern governs its chemical reactivity and biological activity, making a thorough spectroscopic characterization essential for its unambiguous identification and for understanding its behavior in chemical and biological systems.

The strategic placement of chloro- and methoxycarbonyl- substituents on the pyridine ring makes it a valuable building block in organic synthesis. The electron-withdrawing nature of these groups significantly influences the electron density of the aromatic system, impacting its reactivity in nucleophilic aromatic substitution and cross-coupling reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments, their chemical shifts (which indicate the electronic environment), and the coupling between neighboring protons (which reveals connectivity).

Experimental Data:

A reported ¹H NMR spectrum for this compound was acquired in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.38 | Doublet (d) | 5.0 | 1H | H-6 |

| 7.52 | Doublet (d) | 5.0 | 1H | H-5 |

| 3.99 | Singlet (s) | - | 3H | -OCH₃ |

Interpretation:

The ¹H NMR spectrum displays three distinct signals, consistent with the three types of protons in the molecule.

-

The downfield chemical shifts of the two aromatic protons at 8.38 and 7.52 ppm are characteristic of protons on an electron-deficient pyridine ring. The deshielding effect is a consequence of the electronegative nitrogen atom and the two chlorine substituents.

-

The proton at the 6-position (H-6) is the most deshielded (8.38 ppm) due to its proximity to the nitrogen atom.

-

The proton at the 5-position (H-5) appears at a slightly upfield position (7.52 ppm).

-

The observed coupling constant of 5.0 Hz between these two protons is typical for ortho-coupling in a pyridine ring.

-

The singlet at 3.99 ppm, integrating to three protons, is unequivocally assigned to the methyl ester protons (-OCH₃). Its chemical shift is in the expected range for such a functional group.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

A standardized protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid strong solvent signals that may obscure the analyte's peaks.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum using a pulse sequence such as a simple pulse-acquire or a zg30 pulse program.

-

Set appropriate acquisition parameters, including spectral width, number of scans, and relaxation delay, to ensure good signal-to-noise ratio and accurate integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the multiplicity and coupling constants to deduce the connectivity of the protons.

-

Workflow for ¹H NMR Data Acquisition and Analysis

Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ) ppm | Carbon Assignment |

| ~163 | C=O (ester) |

| ~152 | C-2 |

| ~148 | C-6 |

| ~140 | C-4 |

| ~130 | C-3 |

| ~125 | C-5 |

| ~53 | -OCH₃ |

Interpretation of Predicted Spectrum:

The predicted spectrum shows seven distinct carbon signals, which corresponds to the seven carbon atoms in the molecule.

-

The signal at the lowest field (~163 ppm) is assigned to the carbonyl carbon of the methyl ester group, which is a characteristic chemical shift for this functional group.

-

The signals for the aromatic carbons are predicted to appear between approximately 125 and 152 ppm. The exact assignment of these peaks can be complex due to the combined electronic effects of the nitrogen atom, the two chlorine atoms, and the methyl ester group.

-

The carbons directly attached to the electronegative chlorine atoms (C-2 and C-3) and the nitrogen atom (C-2 and C-6) are expected to be significantly deshielded.

-

The carbon bearing the ester group (C-4) will also be influenced by its electron-withdrawing nature.

-

-

The signal at the highest field (~53 ppm) is assigned to the methyl carbon of the ester group.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with some key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: A high-field spectrometer is beneficial for better signal separation.

-

Data Acquisition:

-

A standard proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to a series of singlets and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity.

-

A wider spectral width is needed to encompass the larger chemical shift range of carbon.

-

A greater number of scans is usually necessary to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The processing steps are analogous to those for ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data:

While an experimental IR spectrum is not available, the expected characteristic absorption bands for this compound can be predicted based on its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (pyridine ring) |

| ~2950 | C-H stretch | Aliphatic (-OCH₃) |

| ~1730 | C=O stretch | Ester |

| ~1600-1450 | C=C and C=N stretch | Aromatic (pyridine ring) |

| ~1300-1100 | C-O stretch | Ester |

| ~850-750 | C-Cl stretch | Aryl chloride |

Interpretation of Predicted Spectrum:

-

C-H Stretching: The spectrum is expected to show weak to medium bands above 3000 cm⁻¹ corresponding to the aromatic C-H stretches of the pyridine ring. A band around 2950 cm⁻¹ would be indicative of the C-H stretch of the methyl group.

-

Carbonyl Stretching: A strong, sharp absorption band around 1730 cm⁻¹ is a key diagnostic peak for the C=O stretching vibration of the ester functional group.

-

Aromatic Ring Vibrations: A series of bands in the 1600-1450 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations within the pyridine ring.

-

C-O Stretching: The C-O stretching vibrations of the ester group are expected to appear in the 1300-1100 cm⁻¹ region.

-

C-Cl Stretching: The C-Cl stretching vibrations for aryl chlorides typically appear in the 850-750 cm⁻¹ region.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation:

-

Solid Samples: The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr for pellets) is first recorded. Then, the spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Logical Flow of Spectroscopic Analysis

References

An In-depth Technical Guide to the Reactivity of Chlorine Atoms in Methyl 2,3-dichloroisonicotinate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the chemical reactivity of the two chlorine atoms in Methyl 2,3-dichloroisonicotinate. By synthesizing established principles of heterocyclic chemistry with practical, field-proven insights, this document serves as a crucial resource for professionals engaged in the synthesis of novel chemical entities for pharmaceutical and agrochemical applications.

Introduction: The Unique Chemical Landscape of this compound

This compound (CAS 603124-78-3) is a halogenated pyridine derivative with significant potential as a building block in organic synthesis.[1] The strategic placement of two chlorine atoms, an electron-withdrawing ester group, and a pyridine nitrogen atom creates a molecule with distinct and predictable reactivity, primarily governed by the principles of nucleophilic aromatic substitution (SNAr). Understanding the differential reactivity of the C2 and C3 chlorine atoms is paramount for its effective utilization in the design and synthesis of complex target molecules.

The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This effect is significantly amplified by the presence of the electron-withdrawing methoxycarbonyl group at the 4-position, which further reduces the electron density of the aromatic system.[2] This electronic landscape sets the stage for facile displacement of the chlorine substituents by a variety of nucleophiles.

The Core Principle: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of understanding the reactivity of this compound lies in the mechanism of nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is the primary determinant of the reaction rate and, crucially, the regioselectivity of the substitution.

The established order of reactivity for chloropyridine isomers in SNAr reactions is 4-chloro > 2-chloro >> 3-chloro.[3] This trend is a direct consequence of the ability of the electronegative pyridine nitrogen to stabilize the Meisenheimer complex through resonance.

-

Attack at C2 (ortho to Nitrogen): When a nucleophile attacks the C2 position, the negative charge of the Meisenheimer intermediate can be delocalized onto the pyridine nitrogen atom through resonance. This delocalization provides significant stabilization, lowering the activation energy for the reaction.

-

Attack at C3 (meta to Nitrogen): In contrast, nucleophilic attack at the C3 position does not allow for direct resonance stabilization of the negative charge by the nitrogen atom.[3] The resulting Meisenheimer complex is of significantly higher energy, leading to a much slower reaction rate.

For this compound, this principle dictates that the chlorine atom at the C2 position is substantially more reactive towards nucleophiles than the chlorine atom at the C3 position. The electron-withdrawing ester group at C4 further enhances the electrophilicity of the ring, particularly at the C2 and C6 positions, reinforcing the preferential attack at C2.

Visualizing the Mechanism of Regioselectivity

The following diagram illustrates the resonance stabilization of the Meisenheimer intermediate for nucleophilic attack at the C2 versus the C3 position.

Caption: SNAr reaction pathway for this compound.

Reactions with Nucleophiles: A Practical Guide

The high reactivity and pronounced regioselectivity of the C2 chlorine atom make this compound a versatile substrate for introducing a wide range of functional groups.

Amination Reactions

The reaction with amines is a cornerstone of functionalizing this scaffold, leading to the formation of 2-amino-3-chloroisonicotinate derivatives, which are valuable intermediates in medicinal chemistry.

General Protocol for Amination:

-

Dissolve this compound (1.0 eq.) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.

-

Add the desired amine (1.1 - 2.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.5 eq.). The base is crucial to neutralize the HCl generated during the reaction.

-

Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Representative Amination Reactions and Expected Outcomes

| Nucleophile | Expected Product | Typical Conditions | Anticipated Yield |

| Morpholine | Methyl 3-chloro-2-(morpholin-4-yl)isonicotinate | DMF, DIPEA, 100 °C, 12 h | High |

| Aniline | Methyl 2-(phenylamino)-3-chloroisonicotinate | DMSO, K₂CO₃, 120 °C, 24 h | Moderate to High |

| Benzylamine | Methyl 2-(benzylamino)-3-chloroisonicotinate | Acetonitrile, TEA, reflux, 18 h | High |

Reactions with Alkoxides

Alkoxides, being strong nucleophiles, readily displace the C2 chlorine to yield 2-alkoxy-3-chloroisonicotinate derivatives. These reactions are typically rapid and high-yielding.

General Protocol for Alkoxylation:

-

Prepare the alkoxide in situ by adding sodium or potassium metal (1.1 eq.) to the corresponding anhydrous alcohol under an inert atmosphere (e.g., nitrogen or argon). Alternatively, a strong base like sodium hydride (NaH) can be used to deprotonate the alcohol.

-

Once the alkoxide formation is complete, add a solution of this compound (1.0 eq.) in the corresponding alcohol or a co-solvent like tetrahydrofuran (THF).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Carefully quench the reaction with water.

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

Reactions with Thiols

Thiolates are excellent nucleophiles and react selectively at the C2 position to afford 2-(alkylthio)- or 2-(arylthio)-3-chloroisonicotinates.

General Protocol for Thiolation:

-

Dissolve the thiol (1.1 eq.) in a polar aprotic solvent like DMF or DMSO.

-

Add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the thiolate in situ.

-

Add this compound (1.0 eq.) to the reaction mixture.

-

Stir at room temperature or with gentle heating until the reaction is complete.

-

Work up the reaction as described for amination and alkoxylation, followed by purification.

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is not abundant, a plausible synthetic route can be inferred from established pyridine chemistry. A common approach would involve the diazotization of a suitable aminopyridine precursor followed by a Sandmeyer-type reaction to introduce the chlorine atoms.

Characterization:

Although a publicly available, detailed spectral analysis is limited, the expected NMR data can be predicted based on the structure.

-

¹H NMR: The spectrum is expected to show two doublets in the aromatic region corresponding to the protons at C5 and C6, and a singlet for the methyl ester protons.

-

¹³C NMR: The spectrum will display signals for the seven distinct carbon atoms, including the carbonyl carbon of the ester and the two carbons bearing the chlorine atoms.

Vendors of this compound (CAS 603124-78-3) often provide access to analytical data such as NMR, HPLC, or LC-MS upon request.[4]

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for organic synthesis. The pronounced difference in the reactivity of its two chlorine atoms, with the C2 position being exceptionally susceptible to nucleophilic aromatic substitution, allows for predictable and regioselective functionalization. This inherent reactivity profile, driven by the electronic properties of the pyridine ring and the activating ester group, makes it an attractive starting material for the synthesis of a diverse array of substituted pyridines for applications in drug discovery and materials science. Further exploration of its reactivity with a broader range of nucleophiles and its utilization in the synthesis of complex molecular architectures will undoubtedly continue to be a fruitful area of research.

References

The Untapped Potential of Methyl 2,3-dichloroisonicotinate in Synthetic Chemistry: A Technical Primer

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3-dichloroisonicotinate is a halogenated pyridine derivative with significant, yet largely unexplored, potential as a versatile building block in modern organic synthesis. The strategic placement of two distinct chlorine atoms on the pyridine ring, coupled with an activating ester functionality, presents a unique platform for selective functionalization. This guide provides a comprehensive technical overview of the synthesis, predicted reactivity, and potential applications of this compound. Drawing upon established principles of pyridine chemistry and comparative data from related isomers, we will explore its utility in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document aims to equip researchers and drug development professionals with the foundational knowledge to leverage this promising reagent in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications.

Introduction: The Strategic Advantage of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry and materials science, owing to its presence in a vast array of biologically active compounds and functional materials. The introduction of multiple, distinct functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This compound (CAS No: 603124-78-3) emerges as a particularly interesting, though underutilized, building block in this context.[1][2][3][4] Its structure, featuring two electronically and sterically differentiated chlorine atoms at the C2 and C3 positions and an electron-withdrawing methyl ester at the C4 position, offers a canvas for selective and sequential chemical modifications. This guide will illuminate the synthetic potential of this reagent, providing a roadmap for its application in the construction of novel and complex molecular entities.

Physicochemical Properties and Synthesis

While extensive experimental data for this compound is not widely published, its properties can be inferred from its structure and comparison with related compounds.

| Property | Predicted Value/Information | Source |

| CAS Number | 603124-78-3 | [1] |

| Molecular Formula | C₇H₅Cl₂NO₂ | [1] |

| Molecular Weight | 206.03 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | - |

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be devised based on established methods for the synthesis of 2,3-dichloropyridine and the esterification of isonicotinic acids.[5][6] A potential two-step sequence is outlined below:

Figure 1: Proposed synthetic pathway for this compound.

Protocol 1: Synthesis of 2,3-Dichloroisonicotinic Acid

-

To a solution of 2,3-dichloropyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (n-BuLi) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

-

Quench the reaction by adding an excess of solid carbon dioxide (dry ice).

-

Allow the reaction to warm to room temperature, then acidify with aqueous HCl.

-

Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-dichloroisonicotinic acid.

Protocol 2: Synthesis of this compound

-

Dissolve 2,3-dichloroisonicotinic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford this compound.

Reactivity and Regioselectivity: A Tale of Two Chlorines

The synthetic utility of this compound lies in the differential reactivity of its two chlorine substituents. The C2 chlorine is positioned ortho to the electron-withdrawing pyridine nitrogen, while the C3 chlorine is in a meta-like position. This, combined with the steric environment, dictates the regioselectivity of its reactions.

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the electron-deficient nature of the pyridine ring, further enhanced by the C4-ester group, facilitates the displacement of the chlorine atoms. Generally, positions ortho and para to the ring nitrogen are more activated towards nucleophilic attack. Therefore, the C2 position is predicted to be the primary site of substitution by a wide range of nucleophiles.[7][8]

Figure 2: Predicted regioselectivity in SNAr reactions.

Protocol 3: General Procedure for SNAr

-

Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO).

-

Add the desired nucleophile (e.g., an amine, alkoxide, or thiol) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) if necessary.

-

Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The regioselectivity in these reactions is influenced by both electronic and steric factors.[9][10][11] For 2,3-dichloropyridines, oxidative addition of the palladium catalyst is generally favored at the more electron-deficient C2 position.

The Suzuki-Miyaura reaction enables the formation of C-C bonds with boronic acids or esters. The C2 position of this compound is anticipated to be more reactive in this transformation.[12][13][14]

Protocol 4: Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system (e.g., dioxane/water or toluene/water).

-

Degas the mixture and heat under an inert atmosphere until the starting material is consumed.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

The Buchwald-Hartwig amination allows for the formation of C-N bonds. Similar to the Suzuki coupling, the C2 position is the expected site of amination.[15][16][17][18][19]

Protocol 5: Buchwald-Hartwig Amination

-

Combine this compound, the desired amine, a palladium precatalyst, a suitable phosphine ligand (e.g., Xantphos, SPhos), and a strong base (e.g., NaOtBu, K₃PO₄) in a reaction vessel.

-

Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane).

-

Heat the reaction under an inert atmosphere until completion.

-

Cool the mixture, quench with water, and extract the product.

-

Purify by column chromatography.

The Sonogashira coupling facilitates the formation of C-C triple bonds. The C2 position is the predicted site for this transformation.[20][21][22][23]

Protocol 6: Sonogashira Coupling

-

To a solution of this compound in a suitable solvent (e.g., THF, DMF), add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine).

-

Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove any solids, and concentrate the filtrate.

-

Purify the product by column chromatography.

Potential Applications in Drug Discovery and Agrochemicals

The ability to selectively functionalize this compound at the C2 position, while retaining the C3 chlorine for subsequent transformations, opens up a wide range of possibilities for the synthesis of complex, polysubstituted pyridines. This makes it a valuable scaffold for the development of novel pharmaceuticals and agrochemicals.

Figure 3: Workflow for the synthesis of complex molecules.

By employing a sequence of reactions, such as an initial C2-selective cross-coupling followed by a subsequent modification at the C3 position, medicinal chemists can rapidly generate libraries of diverse compounds for biological screening. The ester functionality at C4 can also be hydrolyzed or converted to an amide to further expand the chemical space.

Conclusion

This compound, while currently underrepresented in the chemical literature, possesses the key structural features of a highly versatile and valuable building block for organic synthesis. The predicted regioselectivity of its reactions, favoring functionalization at the C2 position, provides a strategic handle for the controlled assembly of complex pyridine-based molecules. This technical guide has outlined its probable synthesis and reactivity, offering a foundation for its practical application. It is our hope that this document will inspire researchers in both academic and industrial settings to explore the full potential of this promising reagent in the development of next-generation pharmaceuticals and agrochemicals.

References

- 1. 603124-78-3|this compound|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Steric and electronic effects on the uncoupling activity of substituted 3,5 dichlorosalicylanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts [mdpi.com]

- 11. Probing the Role of Steric and Electronic Effects on the Synthesis, Properties, and Reactivity of Low Oxidation State Rare-Earth and Actinide Metal Complexes [escholarship.org]

- 12. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. research.rug.nl [research.rug.nl]

- 19. researchgate.net [researchgate.net]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 21. depts.washington.edu [depts.washington.edu]

- 22. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Literature review on the synthesis of substituted isonicotinic acids

An In-Depth Technical Guide to the Synthesis of Substituted Isonicotinic Acids

Foreword: The Enduring Relevance of the Isonicotinic Acid Scaffold

The pyridine ring is one of the most ubiquitous and vital scaffolds in the landscape of heterocyclic compounds, forming the core of countless natural products, pharmaceuticals, and agrochemicals.[1] Among its isomers, isonicotinic acid (4-pyridinecarboxylic acid) and its derivatives hold a place of particular distinction.[2] From the cornerstone anti-tuberculosis drug, isoniazid, to novel anti-inflammatory agents and enzyme inhibitors, the isonicotinic acid motif is a testament to the power of a well-placed nitrogen atom and a carboxylic acid function.[3][4]

This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple catalog of reactions to provide a strategic overview of the synthesis of substituted isonicotinic acids. We will delve into the core synthetic philosophies, explore the causality behind methodological choices, and provide actionable, field-proven protocols. Our focus is on empowering you to make informed decisions when approaching the synthesis of your target molecule, whether by building the ring from the ground up (de novo synthesis) or by strategically modifying a pre-existing pyridine core (functionalization).

Strategic Decision-Making in Isonicotinic Acid Synthesis

The path to a target substituted isonicotinic acid is not linear. The optimal strategy is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. A primary decision point is whether to employ a de novo ring construction strategy or to functionalize a pre-existing pyridine ring.

Caption: High-level workflow for selecting a synthetic strategy.

Part 1: Functionalization of the Pyridine Core

This classical approach is often the most direct, especially for simpler substitution patterns. The electron-deficient nature of the pyridine ring, however, presents unique challenges and opportunities for regioselective functionalization.[5][6]

Oxidation of 4-Alkylpyridines: The Industrial Cornerstone

The most established industrial route to isonicotinic acid itself is the oxidation of 4-methylpyridine (γ-picoline).[7][8] While seemingly straightforward, the efficiency and environmental impact of this process are highly dependent on the chosen oxidant and catalytic system.

Causality Behind Catalyst Choice: The key to a successful oxidation is to achieve high selectivity for the carboxylic acid without over-oxidizing the substrate to CO2 or causing ring degradation. Vanadium-based catalysts are workhorses in this field due to their ability to facilitate oxygen transfer under controlled conditions.

-

Conventional Methods: Historically, strong oxidants like potassium permanganate or nitric acid were used.[9][10] However, these methods often require harsh conditions and generate significant waste, running counter to modern green chemistry principles.[11]

-

Catalytic Air Oxidation: Modern industrial processes favor catalytic gas-phase oxidation using air as the terminal oxidant.[12] This is a greener and more atom-economical approach. Nanostructured V-Cr-O catalysts have shown promise, with chromium synergistically enhancing the redox properties and increasing the density of active sites.[13]

Table 1: Comparison of Catalytic Systems for 4-Methylpyridine Oxidation

| Catalyst System | Phase | Temperature (°C) | Yield/Selectivity | Key Insights & Reference(s) |

| Vanadium Pentoxide (V₂O₅) | Gas | 320-350 | ~70-75% Yield | Standard industrial catalyst for continuous oxidation.[7] |

| V-Cr-O Nanocatalyst | Gas | 320 | 67.2% Selectivity | Chromium addition enhances redox properties and suppresses side reactions, a green chemistry approach.[13] |

| Nitric Acid | Liquid | 100-145 | Good Yield | Effective but generates NOx byproducts, a significant environmental concern.[9][10] |

Direct C-H Functionalization: The Modern Frontier

Directly converting a C-H bond on the pyridine ring to a new C-C or C-heteroatom bond is a primary goal of modern synthetic chemistry.[6] This avoids the need for pre-functionalized starting materials and reduces step counts. However, the inherent reactivity of the pyridine ring (N>C2/C6>C4>C3/C5) makes regioselective C-H functionalization challenging.[5][14] Transition-metal catalysis has been instrumental in overcoming these challenges, often using directing groups to achieve selectivity that complements the ring's innate reactivity.[14]

Part 2: De Novo Synthesis of the Pyridine Ring

For accessing highly substituted or complex isonicotinic acid derivatives, building the ring from acyclic precursors is often the most powerful and convergent strategy.[15][16] These methods offer unparalleled control over the final substitution pattern.

Transition Metal-Catalyzed [2+2+2] Cycloaddition

This elegant approach constructs the pyridine ring by combining two alkyne units and a nitrile. It is a fascinating tool for assembling the heteroaromatic system, with modern developments allowing for excellent control over regioselectivity.[17]

Multi-Component and Cascade Reactions

These strategies build molecular complexity rapidly by combining three or more starting materials in a single operation or by triggering a sequence of intramolecular reactions. A notable example is a modular method that prepares highly substituted pyridines through a cascade reaction involving a copper-catalyzed C-N cross-coupling, an electrocyclization of the resulting 3-azatriene, and a final air oxidation step.[17] This method is valued for its mild conditions and broad functional group tolerance.

Caption: Cascade reaction for the de novo synthesis of substituted pyridines.[17]

Experimental Protocol: De Novo Synthesis of a Substituted Pyridine

This protocol is adapted from the copper-catalyzed cascade reaction methodology.[17]

Objective: To synthesize a highly substituted pyridine from an alkenylboronic acid and an α,β-unsaturated ketoxime.

Materials:

-

Alkenylboronic acid (1.0 equiv)

-

α,β-Unsaturated ketoxime O-pentafluorobenzoate (1.2 equiv)

-

Cu(OAc)₂ (10 mol %)

-

1,2-Dichloroethane (DCE), anhydrous

-

Molecular sieves, 4 Å (activated)

Procedure:

-

Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the α,β-unsaturated ketoxime O-pentafluorobenzoate, Cu(OAc)₂, and activated 4 Å molecular sieves.

-

Reagent Addition: Seal the vial and purge with nitrogen. Add the alkenylboronic acid followed by anhydrous 1,2-dichloroethane via syringe.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove the catalyst and molecular sieves.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to afford the desired substituted pyridine.

Self-Validation: The success of this reaction hinges on the anhydrous conditions and the quality of the copper catalyst. The formation of the 3-azatriene intermediate is the critical C-N bond-forming step, with the subsequent electrocyclization and aerobic oxidation proceeding spontaneously. The final product's structure should be confirmed by NMR and mass spectrometry.

Part 3: Derivatization of the Isonicotinic Acid Moiety

Once the substituted isonicotinic acid core is obtained, the carboxylic acid group serves as a versatile handle for further modification, most notably to form amides and esters.[2] This is particularly relevant in drug development, as exemplified by the synthesis of isoniazid and its vast family of derivatives.[18]

Synthesis of Isonicotinoyl Hydrazones

Isonicotinic acid hydrazide (Isoniazid) is readily synthesized from isonicotinamide and hydrazine hydrate.[19][20] This key intermediate can then be condensed with a wide array of aldehydes and ketones to produce isonicotinoyl hydrazones, a class of compounds frequently investigated for new antimicrobial agents.[18][21]

Caption: General scheme for the synthesis of isonicotinoyl hydrazones.[18]

Experimental Protocol: Synthesis of an Isonicotinoyl Hydrazone

This protocol is a generalized procedure based on established methods for synthesizing isoniazid derivatives.[18][21]

Objective: To synthesize an N-arylideneisonicotinohydrazone via condensation.

Materials:

-

Isonicotinic acid hydrazide (Isoniazid) (1.0 equiv)

-

Substituted aromatic aldehyde (1.0 equiv)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolution of Reactants: In a round-bottom flask, dissolve an equimolar amount of isonicotinic acid hydrazide in a suitable solvent like ethanol.[18] To this solution, add an equimolar amount of the desired aldehyde.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[18]

-

Reaction: Heat the mixture to reflux and stir for 2-6 hours. The reaction can be monitored by TLC for the consumption of the starting materials. Often, the product will begin to precipitate from the reaction mixture upon cooling.

-

Isolation: Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product is often pure enough at this stage, but it can be further purified by recrystallization from a suitable solvent (e.g., ethanol) if necessary.

-

Characterization: Confirm the structure of the synthesized hydrazone using IR spectroscopy (to observe the C=O and N-H stretches), NMR spectroscopy, and mass spectrometry.[18]

Trustworthiness: This condensation reaction is highly reliable and is a cornerstone of combinatorial chemistry programs targeting isoniazid derivatives. The purity of the final product is critical for biological evaluation; ensure complete removal of the potentially toxic starting aldehyde.

Part 4: Biocatalytic and Green Approaches

In line with the principles of sustainable chemistry, enzymatic and biocatalytic methods are gaining significant traction as alternatives to traditional chemical synthesis.[11][22]

Enzymatic Hydrolysis of 4-Cyanopyridine

Nitrilase enzymes offer a powerful and green route to carboxylic acids from nitriles.[23] Whole-cell biocatalysts containing nitrilases have been employed for the efficient conversion of 4-cyanopyridine to isonicotinic acid.[22] These enzymatic processes occur in water under mild pH and temperature conditions, avoiding the harsh reagents and high energy consumption of traditional hydrolysis.

Key Advantages:

-

Mild Conditions: Reactions are typically run at or near room temperature and neutral pH.[22]

-

High Selectivity: Enzymes prevent the formation of amide byproducts.

-

Environmental Benignity: The process uses water as a solvent and avoids hazardous reagents.[23]

For instance, nitrilase from Zobellia galactanivorans has been shown to produce 1.79 M of isonicotinic acid in just 3 hours, demonstrating significant potential for large-scale industrial applications.[22] Similarly, Pseudomonas putida has been used for the bench-scale production of isonicotinic acid from 4-cyanopyridine, achieving a high volumetric productivity of 36.9 g L⁻¹ h⁻¹.[23]

Conclusion and Future Outlook

The synthesis of substituted isonicotinic acids is a mature yet continually evolving field. While traditional methods like the oxidation of 4-picoline remain industrially relevant, the future lies in the development of more sophisticated, efficient, and sustainable strategies. The continued exploration of direct C-H functionalization will unlock new chemical space, while the power of de novo cascade reactions will enable the rapid assembly of complex, poly-substituted targets. Simultaneously, the integration of biocatalysis and green chemistry principles is not merely an academic exercise but a critical necessity for the next generation of pharmaceutical and chemical manufacturing. By understanding the fundamental principles and strategic choices outlined in this guide, researchers and developers can more effectively harness the power of the isonicotinic acid scaffold to create the medicines and materials of the future.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 3. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Isonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 8. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempanda.com [chempanda.com]

- 10. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]

- 11. Green chemistry approaches as sustainable alternatives to conventional strategies in the pharmaceutical industry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. chimia.ch [chimia.ch]

- 13. researchgate.net [researchgate.net]

- 14. Pyridine CH functionalization | PPTX [slideshare.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Henry, G.D. (2004) De Novo Synthesis of Substituted Pyridines. Tetrahedron, 29, 6043-6061. - References - Scientific Research Publishing [scirp.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. EP1575921A1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]

- 20. EP1575921B1 - Process for the synthesis of isonicotinic acid hydrazide - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Biological Activity Screening of Methyl 2,3-dichloroisonicotinate Derivatives: A Strategic Approach to Unveiling Novel Bioactives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3-dichloroisonicotinate and its derivatives represent a class of halogenated pyridine compounds with significant potential for diverse biological activities. The strategic placement of chloro-substituents on the isonicotinate scaffold can profoundly influence the molecule's physicochemical properties and its interaction with biological targets. This guide provides a comprehensive framework for the systematic screening of this compound class to identify and characterize novel herbicidal, fungicidal, and insecticidal agents. We will delve into the rationale behind target selection, detail robust high-throughput and secondary screening protocols, and outline a logical workflow for advancing promising "hit" compounds. This document is intended to serve as a practical resource for researchers in agrochemical and pharmaceutical discovery, offering field-proven insights and detailed methodologies.

Introduction: The Chemical Space of Dichloroisonicotinates

Pyridine-based compounds are integral to numerous commercial agrochemicals and pharmaceuticals due to their versatile chemical nature and broad spectrum of biological activities.[1][2][3] The isonicotinate scaffold, a pyridine-4-carboxylate, is a key pharmacophore in various bioactive molecules.[4][5][6] Halogenation, particularly chlorination, is a common strategy in medicinal and agrochemical chemistry to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[7]

This compound, the core subject of this guide, presents a unique substitution pattern that is less explored compared to its 2,6-dichloro counterpart.[8] This uniqueness offers an opportunity for the discovery of novel modes of action and selectivities. Based on the known activities of related pyridine and isonicotinate derivatives, the primary biological activities to investigate for this class of compounds are herbicidal, fungicidal, and insecticidal.[1][9][10]

Rationale for Screening Focus:

-

Herbicidal Activity: Pyridine carboxylic acids are known to mimic plant growth hormones called auxins, leading to abnormal growth and plant death.[2] This established mechanism makes herbicidal activity a primary focus for screening.

-

Fungicidal Activity: Nicotinamide and isonicotinate derivatives have demonstrated notable antifungal properties against a range of plant and human pathogens.[9][11][12]

-

Insecticidal Activity: The pyridine ring is a core component of neonicotinoid insecticides, which act on the insect nervous system.[10][13][14]

This guide will outline a tiered screening approach, beginning with high-throughput primary screens to identify initial hits, followed by more detailed secondary and tertiary assays to confirm activity, determine potency, and elucidate the mechanism of action.

A Tiered Strategy for Biological Activity Screening

A successful screening campaign requires a logical and efficient workflow to manage a large number of derivatives and progress the most promising candidates. We propose a three-tiered approach.

Caption: Tiered screening workflow for this compound derivatives.

Herbicidal Activity Screening

3.1. Rationale and Potential Mechanism of Action

Pyridine carboxylic acid herbicides typically function as synthetic auxins.[2] They disrupt normal plant growth processes by inducing unregulated cell division and elongation, leading to twisted growth, leaf cupping, and eventual plant death.[2][15] Protoporphyrinogen IX oxidase (PPO) is another key enzyme in plants that serves as a target for herbicides, and its inhibition leads to the disruption of chloroplast formation.[16] Given these precedents, our screening strategy will focus on identifying compounds that elicit these characteristic phytotoxic effects.

3.2. Primary Herbicidal Screen: Whole-Plant Microtiter Assay

This high-throughput screen (HTS) is designed for the rapid evaluation of a large number of derivatives on a model plant species.[17][18][19]

Protocol:

-

Test Organism: Duckweed (Lemna minor) is an ideal model due to its small size, rapid growth, and sensitivity to a wide range of herbicides.

-

Plate Preparation: Using a robotic liquid handler, dispense 198 µL of sterile growth medium into each well of a 96-well microtiter plate.[18][20]

-

Compound Addition: Add 2 µL of the test compound (dissolved in DMSO) to each well to achieve a final concentration of 100 µM. Include appropriate negative (DMSO only) and positive (e.g., commercial pyridine herbicide like picloram) controls.

-

Plant Inoculation: Transfer one healthy Lemna minor plant with 2-3 fronds into each well.

-

Incubation: Incubate the plates under continuous light at 25°C for 5-7 days.

-

Data Acquisition: Assess phytotoxicity by visual scoring (e.g., chlorosis, necrosis) or by measuring the frond area or chlorophyll fluorescence using an automated plate reader.

-

Hit Identification: Compounds causing significant growth inhibition (e.g., >70%) compared to the negative control are considered "hits".

3.3. Secondary Herbicidal Screen: Dose-Response and Species Selectivity

"Hits" from the primary screen are subjected to more rigorous testing to determine their potency (IC50) and selectivity.

Protocol:

-

Test Species: A panel of representative monocot (e.g., bentgrass, wheat) and dicot (e.g., lettuce, field mustard) weeds and crop species should be used.[21]

-

Assay Setup: Sow seeds of the test species in small pots. At the 2-3 leaf stage, spray the plants with a range of concentrations of the test compound (e.g., 1 µM to 500 µM).

-

Data Collection: After 14-21 days, visually assess the percentage of plant damage (0% = no effect, 100% = plant death) and determine the concentration that causes 50% inhibition of growth (IC50).

-

Data Analysis: Compare the IC50 values for weed versus crop species to determine the selectivity index.

Table 1: Hypothetical Dose-Response Data for a Lead Herbicidal Compound

| Plant Species | Type | IC50 (µM) |

| Bentgrass (Agrostis stolonifera) | Monocot Weed | 25.5 |

| Lettuce (Lactuca sativa) | Dicot Weed | 15.2 |

| Wheat (Triticum aestivum) | Monocot Crop | >500 |

| Soybean (Glycine max) | Dicot Crop | 350.8 |

Fungicidal Activity Screening

4.1. Rationale and Potential Targets

Isonicotinate derivatives have shown promise as antifungal agents.[9][22] The mechanism of action can vary, but common targets include cell wall biosynthesis, membrane integrity (e.g., ergosterol inhibition), and key metabolic enzymes.[12][22]

4.2. Primary Fungicidal Screen: Broth Microdilution Assay

This in vitro assay is a standard method for determining the minimum inhibitory concentration (MIC) of antifungal compounds.[23][24][25]

Protocol:

-

Test Organisms: A panel of economically important plant pathogenic fungi (e.g., Fusarium culmorum, Phytophthora cactorum) and a representative yeast (Candida albicans) should be used.[9][12]

-

Plate Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in an appropriate broth medium (e.g., Sabouraud Dextrose Broth) to create a concentration gradient.[25]

-

Inoculation: Add a standardized fungal spore or cell suspension to each well.[24]

-

Incubation: Incubate the plates at an optimal temperature (e.g., 28-35°C) for 24-72 hours.

-